Cas no 22621-72-3 (Azuleno[4,5-b]furan-2,9-dione,6-[(acetyloxy)methyl]decahydro-6a-hydroxy-9a-methyl-3-methylene-,(3aS,6R,6aR,9aS,9bR)-)
22621-72-3 structure
Product Name:Azuleno[4,5-b]furan-2,9-dione,6-[(acetyloxy)methyl]decahydro-6a-hydroxy-9a-methyl-3-methylene-,(3aS,6R,6aR,9aS,9bR)-
Numero CAS:22621-72-3
MF:C17H22O6
MW:322.352985858917
CID:289683
PubChem ID:174868
Update Time:2025-04-19
Azuleno[4,5-b]furan-2,9-dione,6-[(acetyloxy)methyl]decahydro-6a-hydroxy-9a-methyl-3-methylene-,(3aS,6R,6aR,9aS,9bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Azuleno[4,5-b]furan-2,9-dione,6-[(acetyloxy)methyl]decahydro-6a-hydroxy-9a-methyl-3-methylene-,(3aS,6R,6aR,9aS,9bR)-
- (3aS,9bβ)-Dodecahydro-6α-acetoxymethyl-6aβ-hydroxy-9aα-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione
- [(3aS,6R,6aR,9aS,9bR)-6a-hydroxy-9a-methyl-3-methylidene-2,9-dioxo-4,5,6,7,8,9b-hexahydro-3aH-azuleno[4,5-b]furan-6-yl]methyl acetate
- C09559
- Q27108412
- [(3aS,6R,6aR,9aS,9bR)-6a-hydroxy-9a-methyl-3-methylene-2,9-dioxo-4,5,6,7,8,9b-hexahydro-3aH-azuleno[4,5-b]furan-6-yl]methyl acetate
- AC1L5BPC
- tetraneurin-A
- CHEMBL374816
- DTXSID40177144
- 22621-72-3
- Tetraneurin A
- CHEBI:9498
- NS00094698
-
- Inchi: 1S/C17H22O6/c1-9-12-5-4-11(8-22-10(2)18)17(21)7-6-13(19)16(17,3)14(12)23-15(9)20/h11-12,14,21H,1,4-8H2,2-3H3/t11-,12+,14-,16+,17-/m1/s1
- Chiave InChI: DKYQYDPTWYXAFT-BEANVFONSA-N
- Sorrisi: O[C@@]12CCC([C@@]1(C)[C@H]1[C@H](C(=C)C(=O)O1)CC[C@@H]2COC(C)=O)=O
Proprietà calcolate
- Massa esatta: 322.14166
- Massa monoisotopica: 322.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 596
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 89.9Ų
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 502°Cat760mmHg
- Punto di infiammabilità: 182.1°C
- Indice di rifrazione: 1.546
- PSA: 89.9
Azuleno[4,5-b]furan-2,9-dione,6-[(acetyloxy)methyl]decahydro-6a-hydroxy-9a-methyl-3-methylene-,(3aS,6R,6aR,9aS,9bR)- Letteratura correlata
-
Vinod Kumar Sharma,Parul Verma,K. Maharaja Photochem. Photobiol. Sci. 2013 12 85
22621-72-3 (Azuleno[4,5-b]furan-2,9-dione,6-[(acetyloxy)methyl]decahydro-6a-hydroxy-9a-methyl-3-methylene-,(3aS,6R,6aR,9aS,9bR)-) Prodotti correlati
- 34681-24-8(Butocarboximsulfoxide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso